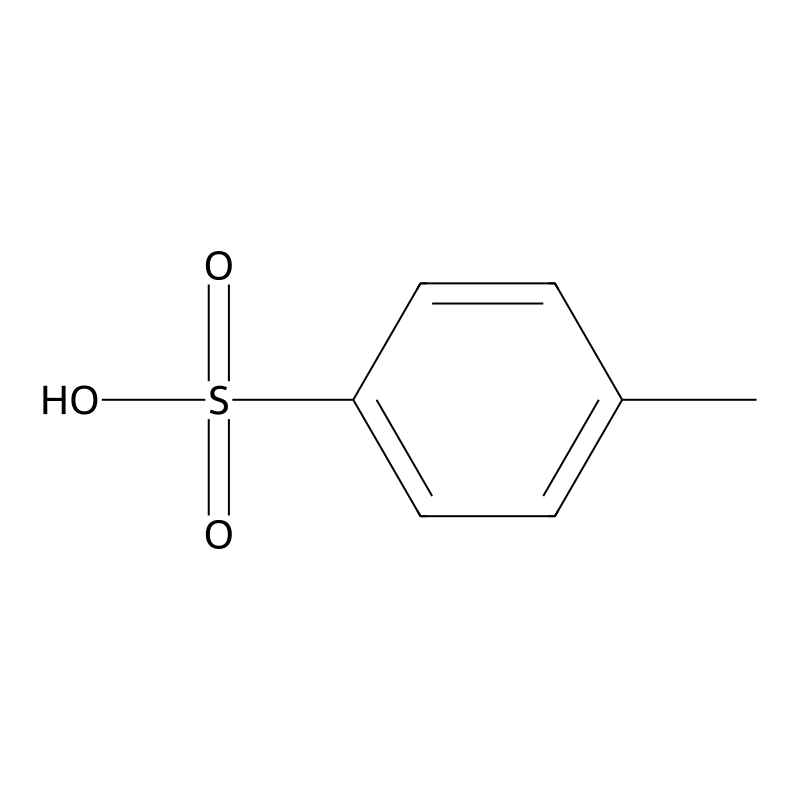

P-Toluenesulfonic acid

C7H7SO3H

C7H8O3S

CH3C6H4SO3H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H7SO3H

C7H8O3S

CH3C6H4SO3H

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER /SODIUM SALT/

Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Canonical SMILES

Toluene-4-sulfonic acid is an arenesulfonic acid that is benzenesulfonic acid in which the hydrogen at position 4 is replaced by a methyl group. It is a member of toluenes and an arenesulfonic acid. It is a conjugate acid of a toluene-4-sulfonate.

Strong and Versatile Catalyst:

- P-TSA is a strong Brønsted–Lowry acid, making it effective in activating various functional groups in organic molecules. This activation allows for efficient transformations and synthesis of complex structures.

Green Chemistry Benefits:

- Compared to traditional metal catalysts, P-TSA is considered a greener alternative. It's a non-toxic, commercially available, and inexpensive solid acid. Additionally, P-TSA often allows for reactions under milder conditions, reducing energy consumption.

Efficiency and Selectivity:

- P-TSA promotes reactions with high atom and pot economy, meaning minimal waste is produced. Furthermore, P-TSA reactions often exhibit excellent selectivity, leading to the desired products in high yields [].

Diverse Reaction Types:

- P-TSA's versatility allows it to be used in a wide range of organic reactions. Some common examples include esterification, alkylation, condensation, cyclization, and isomerization [, ].

Sustainable Catalyst Design:

p-Toluenesulfonic acid is an organic compound with the formula . It appears as a white, hygroscopic solid and is highly soluble in water and polar organic solvents. The compound is known for its strong acidic properties, being approximately one million times stronger than benzoic acid, making it a significant reagent in organic synthesis. Commonly referred to as tosyl acid, it is often encountered in its monohydrate form, which contains one molecule of water per molecule of the acid .

- Esterification: It catalyzes the formation of esters from alcohols and acids.

- Dehydration: It facilitates the removal of water from alcohols to form alkenes.

- Transesterification: It promotes the exchange of alkoxy groups between esters.

- Tosylation: Alcohols can be converted to tosylates, which are useful intermediates in nucleophilic substitution reactions .

The general hydrolysis reaction of p-toluenesulfonic acid can be represented as:

p-Toluenesulfonic acid is synthesized through the sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. The process typically involves:

- Sulfonation Reaction: Toluene reacts with sulfur trioxide or concentrated sulfuric acid to form p-toluenesulfonic acid.

- Isolation: The product can be isolated by precipitation as its sodium salt when mixed with sodium chloride solution or through recrystallization methods .

- Purification: Azeotropic distillation may be employed to remove impurities such as sulfuric acid and benzenesulfonic acid .

p-Toluenesulfonic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a catalyst in esterification and polymerization reactions.

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

- Chemical Industry: Acts as a reagent in the production of surfactants and dyes.

- Laboratory Use: Employed for tosylation reactions, which convert alcohols into more reactive tosylates for further transformations .

Studies on p-toluenesulfonic acid interactions reveal its role as a catalyst in various chemical processes. For instance, it has been shown to facilitate the coupling reaction between formaldehyde and methyl formate, yielding methyl glycolate and methyl methoxy acetate efficiently . Additionally, its ability to act as a strong proton donor allows it to enhance reaction rates in numerous organic transformations.

Several compounds share structural similarities with p-toluenesulfonic acid, particularly other aryl sulfonic acids. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Strength (relative) | Unique Features |

|---|---|---|---|

| p-Toluenesulfonic Acid | C₇H₈O₃S | Strong | Solid state; used widely as a catalyst |

| Benzenesulfonic Acid | C₆H₅O₃S | Moderate | Liquid state; less soluble than tosyl acid |

| Methanesulfonic Acid | CH₃O₃S | Strong | Highly soluble; used in electrochemical applications |

| 4-Methylbenzenesulfonic Acid | C₇H₈O₃S | Strong | Similar structure; used in similar applications |

p-Toluenesulfonic acid stands out due to its solid state at room temperature and its ability to be easily handled and measured compared to other sulfonic acids that are often liquids or less stable solids .

Physical Description

Dry Powder; Pellets or Large Crystals, Liquid; Liquid

Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS]

COLOURLESS HYGROSCOPIC FLAKES.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Boiling point = 38 °C

Flash Point

184 °C c.c.

Heavy Atom Count

Density

Relative density (water = 1): 1.24

Melting Point

106-107 °C

106-107 °C /ANHYDROUS/

MELTING POINT: 38 °C /METASTABLE FORM/

Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/

104.50 °C. @ 760.00 mm Hg

UNII

Related CAS

1470-83-3 (lithium salt)

16106-44-8 (potassium salt)

16836-95-6 (silver(+1) salt)

36747-44-1 (calcium salt)

4124-42-9 (ammonium salt)

51650-46-5 (magnesium salt)

6192-52-5 (monohydrate)

657-84-1 (hydrochloride salt)

7144-37-8 (copper(2+) salt)

Therapeutic Uses

Vapor Pressure

Absorption Distribution and Excretion

FOLLOWING ORAL OR IP ADMIN, P-TOLUENESULFONATE WAS EVENLY DISTRIBUTED IN TISSUES, EXCEPT IN BRAIN & FAT TISSUES.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Syringomycin_E

Use Classification

Cosmetics -> Hydrotrope; Surfactant

Methods of Manufacturing

CONVENIENT LAB PREPN. SEPARATION OF TOLUENE FROM PETROLEUM FRACTIONS CAN BE ACCOMPLISHED BY SULFONATION WITH SULFURIC ACID @ 60 °C.

BY ACTION OF CHLOROSULFONIC ACID ON TOLUENE AT A LOW TEMPERATURE.

General Manufacturing Information

Primary Metal Manufacturing

Construction

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Benzenesulfonic acid, 4-methyl-: ACTIVE

Purification is possible by crystallization from 66% sulfuric acid or via the barium salt.